Imidazolidine sulfate
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Overview
Description
Imidazolidine sulfate is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidine sulfate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,5-dihydroimidazole with sodium thiosulfate in aqueous solution at room temperature. This reaction proceeds via an exothermic nucleophilic substitution, resulting in the formation of imidazolidine-2-thione . Another method involves the use of Bunte salts, which are S-substituted thiosulfates, as intermediates in the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazolidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2-thione derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium thiosulfate and chlorosulfonic acid are employed in substitution reactions.
Major Products: The major products formed from these reactions include imidazolidine-2-thione, amine derivatives, and various substituted imidazolidine compounds .
Scientific Research Applications
Imidazolidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of surfactants, fabric softeners, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of imidazolidine sulfate involves its interaction with specific molecular targets and pathways. For instance, imidazolidine derivatives can act as inhibitors of certain enzymes, such as the epithelial sodium channel (ENaC), which plays a role in regulating sodium balance in the body . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Imidazolidine sulfate can be compared with other similar compounds, such as imidazole and imidazoline derivatives. While all these compounds share a common imidazole ring structure, this compound is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties . Similar compounds include:
Properties
Molecular Formula |
C3H10N2O4S |
---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
imidazolidine;sulfuric acid |
InChI |
InChI=1S/C3H8N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h4-5H,1-3H2;(H2,1,2,3,4) |
InChI Key |
FNJTXEOAQSUHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN1.OS(=O)(=O)O |
Origin of Product |
United States |
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